4-(2,3-Epoxypropyl)morpholine

Catalog No.
S774269
CAS No.
6270-19-5
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-Epoxypropyl)morpholine

CAS Number

6270-19-5

Product Name

4-(2,3-Epoxypropyl)morpholine

IUPAC Name

4-(oxiran-2-ylmethyl)morpholine

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2

InChI Key

KKWQCCPQBCHJBZ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2CO2

Canonical SMILES

C1COCCN1CC2CO2

The exact mass of the compound 4-(2,3-Epoxypropyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2,3-Epoxypropyl)morpholine, commonly referred to as N-glycidylmorpholine, is a bifunctional aliphatic epoxide featuring a pendant tertiary amine (morpholine) ring. In industrial and advanced laboratory settings, it serves as a highly efficient, pre-functionalized monomer for anionic ring-opening polymerization (AROP) and as a reactive building block for small-molecule synthesis. Unlike standard alkyl epoxides, its built-in morpholine moiety imparts inherent pH-responsiveness, basicity, and high aqueous solubility to downstream products. It is primarily procured for the synthesis of advanced functional polyethers, thermoresponsive materials, and pharmaceutical intermediates where precise control over molecular architecture and hydrophilicity is required[1].

Substituting 4-(2,3-Epoxypropyl)morpholine with generic epoxide building blocks fundamentally compromises synthetic efficiency and material performance. While epichlorohydrin (ECH) can theoretically be polymerized and subsequently aminated to yield morpholine-functionalized polyethers, this two-step post-polymerization modification frequently results in incomplete conversion, leaving toxic, unreacted chloromethyl defects in the polymer backbone [2]. Furthermore, substituting with hydrophobic glycidylamines, such as N,N-dibenzylglycidylamine (DBGA), drastically alters the thermodynamic profile of the resulting polymer, shifting it from highly water-soluble to completely water-insoluble [1]. For applications requiring precise pH-responsive behavior, strict biocompatibility, or controlled living polymerization without chain-transfer side reactions, the exact pre-functionalized structure of 4-(2,3-Epoxypropyl)morpholine is non-negotiable.

Absolute Aqueous Solubility in Homopolymerization

In comparative anionic ring-opening polymerization (AROP) studies, the choice of glycidylamine monomer dictates the macroscopic solubility of the resulting polyether. Homopolymerization of 4-(2,3-Epoxypropyl)morpholine yields a polyether that is completely soluble in water. In direct contrast, polymerizing the closely related N,N-dibenzylglycidylamine (DBGA) produces a highly hydrophobic, water-insoluble polymer [1].

Evidence DimensionPolymer aqueous solubility
Target Compound Data100% water-soluble homopolymer (Poly(N-glycidylmorpholine))
Comparator Or BaselineN,N-dibenzylglycidylamine (DBGA) yielding a water-insoluble homopolymer
Quantified DifferenceComplete shift from insoluble to fully water-soluble behavior
ConditionsHomopolymers synthesized via t-Bu-P4-catalyzed AROP at room temperature

Procuring 4-(2,3-Epoxypropyl)morpholine is essential for formulating water-soluble, PEG-alternative polyethers used in hydrogels and biomedical delivery systems.

Ultra-Low Dispersity in Living Polymerization

4-(2,3-Epoxypropyl)morpholine demonstrates exceptional compatibility with organic superbase catalysts (e.g., t-Bu-P4), enabling strictly controlled living polymerization. Kinetic measurements confirm that this monomer achieves predictable molecular weights with exceptionally narrow molecular weight distributions (Mw/Mn < 1.12). Standard base-catalyzed ROP of conventional substituted epoxides often suffers from chain transfer to monomer, resulting in broader dispersities (Mw/Mn > 1.5)[1].

Evidence DimensionPolydispersity Index (Mw/Mn)
Target Compound DataMw/Mn < 1.12
Comparator Or BaselineConventional substituted epoxides (Mw/Mn > 1.5)
Quantified Difference>25% reduction in dispersity, indicating elimination of chain-transfer side reactions
Conditionst-Bu-P4/alcohol initiating system in toluene at room temperature

Guarantees batch-to-batch reproducibility and precise architectural control for high-value block copolymers and miktoarm star polymers.

Elimination of Post-Polymerization Modification Defects

Utilizing 4-(2,3-Epoxypropyl)morpholine as a pre-functionalized monomer ensures 100% incorporation of the tertiary amine into the polymer structure. The traditional baseline approach—polymerizing epichlorohydrin (ECH) followed by post-polymerization amination with morpholine—typically fails to achieve quantitative conversion, leaving residual, reactive, and toxic chloromethyl groups. Direct AROP of 4-(2,3-Epoxypropyl)morpholine bypasses this hazardous intermediate step entirely [1].

Evidence DimensionFunctional group incorporation fidelity
Target Compound Data100% morpholine incorporation via single-step ROP
Comparator Or BaselineEpichlorohydrin (ECH) requiring 2 steps with <100% amination conversion
Quantified DifferenceElimination of 1 synthetic step and 0% residual toxic halogens
ConditionsPolyether functionalization workflows

Streamlines manufacturing processes, reduces hazardous waste, and ensures the purity required for pharmaceutical and cosmetic polymer grades.

Synthesis of pH-Responsive and Thermoresponsive Polyethers

4-(2,3-Epoxypropyl)morpholine is the optimal monomer for developing smart polymers that undergo phase transitions (LCST) in response to pH changes, leveraging the basicity of the pendant morpholine ring to create tunable materials[1].

Production of Biocompatible PEG Alternatives

Due to the high aqueous solubility and low toxicity of its derived polyethers, this compound is highly suited for synthesizing hydrophilic blocks in amphiphilic copolymers used for drug delivery micelles and nanocarriers[2].

Defect-Free Functionalization of Epoxy Resins

As a reactive modifier, it directly introduces tertiary amine functionalities into epoxy networks without the need for halogenated precursors, improving the resin's adhesion, hydrophilicity, and curing profile [1].

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6270-19-5

Dates

Last modified: 08-15-2023

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